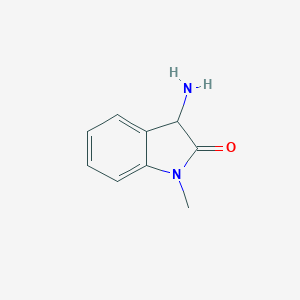

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 3-Amino-1-methylindolin-2-one.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

One study suggests that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .

Result of Action

Indole derivatives have been reported to possess various biological activities, suggesting that 3-amino-1-methylindolin-2-one may have similar effects .

Biologische Aktivität

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one, also known as N-methylisatinoxime, is a heterocyclic compound with notable biological activities. Its unique structure, featuring an indole core with an amino and methyl group, positions it as a valuable candidate in pharmacological research. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O, with a molecular weight of approximately 162.19 g/mol. The compound's structure can be characterized by the following features:

| Feature | Description |

|---|---|

| Indole Core | Fused benzene and pyrrole ring |

| Amino Group | Contributes to hydrogen bonding interactions |

| Methyl Group | Enhances lipophilicity and reactivity |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

- Staphylococcus aureus (including MRSA)

- Mycobacterium tuberculosis

- Candida albicans

In particular, studies have shown that this compound can inhibit the growth of MRSA with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL . Its effectiveness against multidrug-resistant strains highlights its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory and Antioxidant Properties

The compound has also been recognized for its anti-inflammatory and antioxidant activities. In vitro studies demonstrate that it can reduce inflammatory markers and oxidative stress in various cell lines. The mechanism is believed to involve the modulation of specific signaling pathways related to inflammation and oxidative damage.

Anticancer Potential

The anticancer properties of this compound have garnered attention in recent research. It has shown preferential suppression of rapidly dividing cancer cells, particularly in lung cancer cell lines (A549) compared to non-tumor fibroblasts . The compound's ability to inhibit tumor growth suggests potential applications in cancer therapy.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzymatic Inhibition : The amino group allows for hydrogen bonding with enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study reported that the compound exhibited potent antibacterial activity against MRSA strains, making it a promising candidate for further development as an antibacterial agent.

- Cytotoxicity Evaluation : In another study focusing on its anticancer properties, compounds derived from this indole derivative demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one exhibits various biological activities:

- Antimicrobial Activity : Demonstrated efficacy against a range of microbial pathogens.

- Anti-inflammatory Properties : Shown to reduce inflammation in various models.

- Antioxidant Effects : Capable of scavenging free radicals, thereby protecting cells from oxidative stress.

- Potential Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through modulation of specific signaling pathways .

Medicinal Chemistry

The compound is being investigated for its potential in drug development. Notable applications include:

- Anticonvulsant Properties : Compounds derived from this structure have been patented for their use as anticonvulsants or anxiolytics, showing promise in treating neurological disorders .

- Kinase Inhibition : It has been reported that derivatives of this compound exhibit significant tyrosine kinase inhibiting activity, which is crucial in cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions including:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into quinones using reagents like potassium permanganate. |

| Reduction | Reduces nitro groups to amino groups using hydrogenation techniques. |

| Substitution | Allows for the introduction of different functional groups via nucleophilic substitution reactions. |

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical properties. Its derivatives are also explored for use in biopharmaceuticals and forensic science .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

- Cancer Research : Research indicated that certain derivatives showed inhibition of cancer cell lines, leading to reduced viability and increased apoptosis, marking it as a candidate for further development in cancer therapies .

Eigenschaften

IUPAC Name |

3-amino-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWLKZYQAQNZJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.